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(Asp)2-Rhodamine 110: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Asp)2-Rhodamine 110	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and fluorescent properties of **(Asp)2-Rhodamine 110** and its derivatives, with a focus on their application in apoptosis research and high-throughput screening. This document details the core chemical properties, experimental protocols for its use as a caspase-3/7 substrate, and visual representations of the underlying biological and experimental processes.

Core Chemical and Fluorescent Properties

(Asp)2-Rhodamine 110, and its frequently used carbobenzyloxy (Z)-protected form (Z-DEVD)2-Rhodamine 110, are highly sensitive and photostable fluorogenic substrates for caspases, key enzymes in the apoptotic pathway.[1][2] The substrate consists of the Rhodamine 110 fluorophore flanked by two aspartic acid residues, or in the case of the more specific caspase-3/7 substrate, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[2]

In its intact, bisamide form, the Rhodamine 110 fluorophore is quenched, rendering the molecule essentially non-fluorescent.[3][4] Upon apoptosis induction, activated caspases, particularly caspase-3 and caspase-7, recognize and cleave the peptide sequence at the aspartate residue.[5][6] This enzymatic cleavage occurs in a two-step process. The initial cleavage yields a monoamide intermediate which is fluorescent. Subsequent cleavage of the second peptide releases the free Rhodamine 110, which exhibits a significantly stronger fluorescent signal.[4][5][7] This "turn-on" fluorescence provides a robust and sensitive method for detecting caspase activity.[3]



The spectral properties of the cleavage product, Rhodamine 110, are characterized by an excitation maximum around 496-500 nm and an emission maximum in the range of 520-535 nm, making it compatible with standard fluorescence instrumentation, including microplate readers, flow cytometers, and fluorescence microscopes.[3][4][8]

Ouantitative Data Summary

Property	Value	Notes
Molecular Formula	C ₂₈ H ₂₄ N ₄ O ₉ (for (Asp)2- Rhodamine 110)	Varies for derivatives like (Z- DEVD)2-Rhodamine 110.
Molecular Weight	560.52 g/mol (for (Asp)2- Rhodamine 110)	(Z-DEVD)2-Rhodamine 110 has a molecular weight of 1515.44 g/mol .[9]
Excitation Wavelength (λex)	~496 - 500 nm	For the cleaved Rhodamine 110 product.[5][8]
Emission Wavelength (λem)	~520 - 535 nm	For the cleaved Rhodamine 110 product.[3][4]
Extinction Coefficient (ε)	~80,000 cm ⁻¹ M ⁻¹	For Rhodamine 110. The extinction coefficient for the intact substrate is not readily available.
Quantum Yield (Φ)	Not available for the intact substrate.	The quantum yield of the final product, Rhodamine 110, is high.
Solubility	Soluble in DMSO.	Specific solubility values may vary.
Storage	Store at -20°C, protected from light.	

Experimental Protocols Caspase-3/7 Activity Assay in Cell Lysates



This protocol provides a general framework for measuring caspase-3/7 activity in cell lysates using a (Z-DEVD)2-Rhodamine 110 substrate. Optimization may be required for specific cell types and experimental conditions.

Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Cell Lysis Buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100)
- Protease inhibitor cocktail
- (Z-DEVD)2-Rhodamine 110 substrate
- Caspase inhibitor (e.g., Ac-DEVD-CHO) for negative control
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Procedure:

- Cell Culture and Treatment: Seed cells in a 96-well plate at a desired density and allow them
 to adhere overnight. Treat cells with the apoptosis-inducing agent for the desired time.
 Include untreated cells as a negative control.
- Cell Lysis:
 - Carefully remove the culture medium.
 - Wash the cells once with ice-cold PBS.
 - Add 50-100 μL of ice-cold Cell Lysis Buffer containing protease inhibitors to each well.
 - Incubate on ice for 10-15 minutes with gentle shaking.



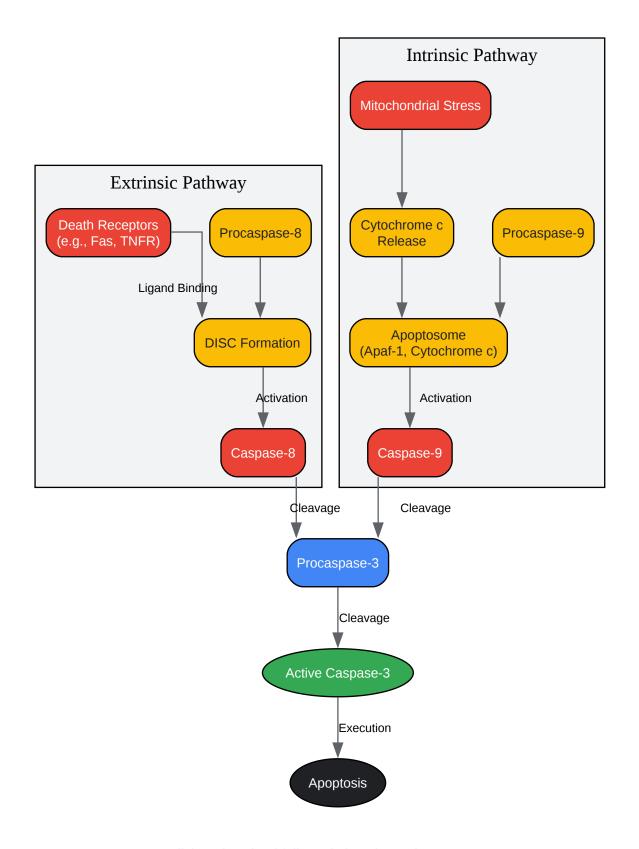
- Lysate Collection: Centrifuge the plate at a low speed (e.g., 200-300 x g) for 5-10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). Normalize the volume of each lysate to ensure equal protein loading for the caspase assay.
- Caspase Activity Assay:
 - Prepare a master mix containing the assay buffer and the (Z-DEVD)2-Rhodamine 110 substrate at the desired final concentration (typically in the low micromolar range).
 - For inhibitor controls, pre-incubate a set of lysates with a caspase inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.
 - Add the substrate master mix to each well containing the cell lysate.
 - Incubate the plate at 37°C, protected from light, for 1-2 hours.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
- Data Analysis: Subtract the background fluorescence (from wells with lysis buffer and substrate only). Normalize the fluorescence signal to the protein concentration. The foldincrease in caspase activity can be calculated by comparing the fluorescence of treated samples to untreated controls.

Visualizations

Signaling Pathway: Caspase-3 Activation in Apoptosis

The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptosis pathways.





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Caspase-3 activation via intrinsic and extrinsic pathways.

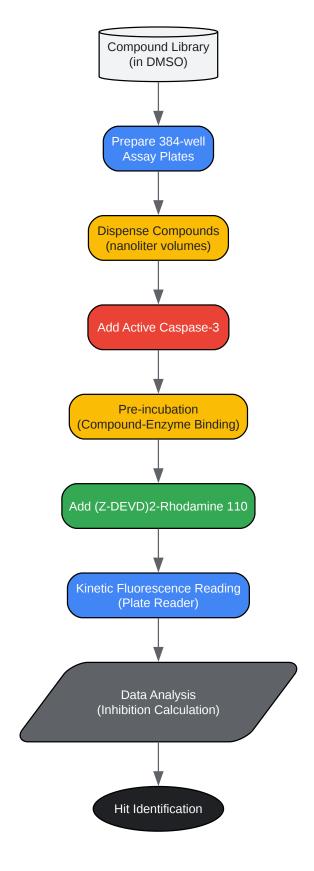




Experimental Workflow: High-Throughput Screening for Caspase Inhibitors

This diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify caspase inhibitors using a (Z-DEVD)2-Rhodamine 110 substrate.





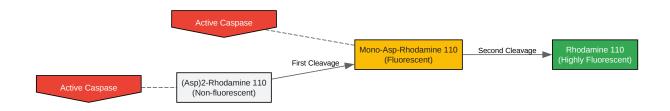
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Workflow for HTS of caspase inhibitors.



Logical Relationship: Enzymatic Cleavage of (Asp)2-Rhodamine 110

The following diagram illustrates the step-wise enzymatic cleavage of the **(Asp)2-Rhodamine 110** substrate by active caspases and the resulting increase in fluorescence.



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